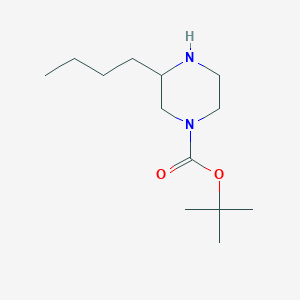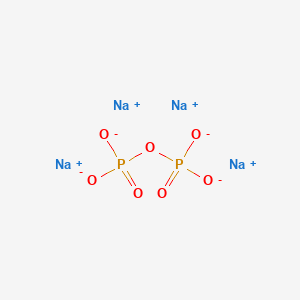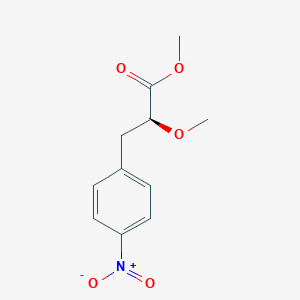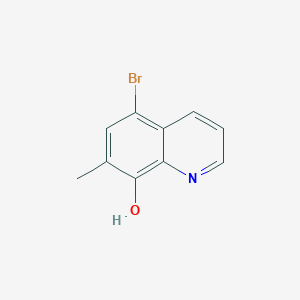
Tert-butyl 3-butylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-butylpiperazine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperazine ring substituted with a tert-butyl group and a butyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperazine derivatives are often involved in reactions with electrophiles due to the presence of nitrogen atoms .
Applications De Recherche Scientifique
Natural Neo Acids and Derivatives
- Bioactive Compound Synthesis : Natural and synthetic neo fatty acids, neo alkanes, and their derivatives have shown promise for future chemical preparations. Compounds containing a tertiary butyl group have exhibited high anticancer, antifungal, and other activities. These metabolites and synthetic derivatives find applications in cosmetics, agronomy, and the pharmaceutical industry due to their biological activities (Dembitsky, 2006).
Synthetic Phenolic Antioxidants
- Environmental and Human Health Impact : Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been widely used in industrial and commercial products. Their presence in the environment and human tissues raises concerns about potential health risks. Studies suggest some SPAs may exhibit toxicity effects such as hepatic toxicity and endocrine-disrupting effects. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Non-Chromatographic Bioseparation
- Three-Phase Partitioning (TPP) : TPP has emerged as a promising non-chromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules from natural sources. This method can be applied to a wide range of compounds, including proteins, enzymes, plant oils, and small molecule organic compounds. The flexibility and efficiency of TPP make it a valuable tool in food, cosmetic, and medical applications (Yan et al., 2018).
Methyl Tert-Butyl Ether (MTBE) Decomposition
- Environmental Remediation : Research on the decomposition of MTBE, a compound structurally related to tert-butyl 3-butylpiperazine-1-carboxylate, highlights the use of radio frequency (RF) plasma reactors. This method shows potential for converting MTBE into less harmful compounds, offering an alternative approach to addressing environmental pollution from MTBE (Hsieh et al., 2011).
Biocatalyst Inhibition by Carboxylic Acids
- Microbial Tolerance Improvement : Understanding the inhibitory effects of carboxylic acids, including those structurally similar to this compound, on microbes is crucial for developing robust microbial strains for industrial bioprocesses. Strategies to enhance microbial tolerance against such inhibitors are vital for the efficient production of biorenewable chemicals (Jarboe et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-butylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICOTLOPCODTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662692 |
Source


|
| Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027511-70-1 |
Source


|
| Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)


![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)
![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)



